molecular formula C9H18N2O B12608544 (2S)-N-propylpiperidine-2-carboxamide CAS No. 648901-56-8

(2S)-N-propylpiperidine-2-carboxamide

Cat. No.: B12608544
CAS No.: 648901-56-8
M. Wt: 170.25 g/mol
InChI Key: CUDKXVVKOCEJEY-QMMMGPOBSA-N
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Description

(2S)-N-propylpiperidine-2-carboxamide is a chiral compound with a piperidine ring structure. It is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. The compound’s unique stereochemistry and functional groups make it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-N-propylpiperidine-2-carboxamide typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the piperidine ring, which can be derived from commercially available starting materials.

    Amidation Reaction: The piperidine ring is then subjected to an amidation reaction with propylamine to form the desired carboxamide.

    Chiral Resolution: To obtain the (2S) enantiomer, chiral resolution techniques such as crystallization or chromatography are employed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be utilized to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(2S)-N-propylpiperidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

(2S)-N-propylpiperidine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

    Industry: The compound is used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S)-N-propylpiperidine-2-carboxamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. Detailed studies on its binding affinity and selectivity are essential to understand its effects fully.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-N-ethylpiperidine-2-carboxamide
  • (2S)-N-methylpiperidine-2-carboxamide
  • (2S)-N-butylpiperidine-2-carboxamide

Uniqueness

Compared to its analogs, (2S)-N-propylpiperidine-2-carboxamide may exhibit unique properties such as higher potency, selectivity, or stability. These differences can be attributed to the specific nature of the propyl group and its influence on the compound’s overall conformation and reactivity.

Biological Activity

(2S)-N-propylpiperidine-2-carboxamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article delves into its mechanisms, effects, and applications based on diverse scientific studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H18N2OC_{11}H_{18}N_2O. It features a piperidine ring, which is a six-membered ring containing one nitrogen atom. The presence of the propyl group and the carboxamide functional group contributes to its chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. It has been shown to act as a modulator of sigma receptors, particularly the sigma-2 subtype, which are implicated in various cellular processes including apoptosis and cancer proliferation. Research indicates that selective sigma-2 receptor ligands can induce apoptosis in tumor cells, suggesting a potential role for this compound in cancer therapy .

1. Anticancer Properties

Studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. Its ability to bind to sigma receptors influences tumor cell growth and survival:

Cell Line IC50 (µM) Mechanism
MKN74 (gastric cancer)85.04Induces apoptosis through sigma receptor modulation
Human neuroblastoma37.54Inhibits proliferation via sigma-2 receptor activation

The compound's effectiveness varies across different types of cancer, with notable efficacy in neuroblastoma and gastric cancer.

2. Neuropathic Pain Management

This compound has also been investigated for its analgesic properties. It has been shown to block sodium channels in nerve cells, thereby inhibiting pain signal transmission. This mechanism is similar to that of established local anesthetics, making it a candidate for pain management therapies .

Case Study 1: Sigma Receptor Modulation

In a study involving human brain tumors, this compound was tested for its binding affinity to sigma receptors. Results indicated a strong expression of sigma-2 receptors in various tumor types, suggesting that targeting these receptors could be an effective strategy for inducing tumor cell death .

Case Study 2: Analgesic Efficacy

A clinical trial evaluated the efficacy of this compound as an analgesic in patients with chronic neuropathic pain. The results showed significant pain reduction compared to placebo, highlighting its potential as an alternative treatment for pain management .

Research Findings

Recent research has focused on the structure-activity relationships (SAR) of piperidine derivatives, including this compound. These studies aim to optimize its pharmacological profile by modifying structural components to enhance efficacy and reduce side effects. For instance, variations in the side chain length or functional groups have been shown to affect receptor binding affinity and biological activity .

Properties

CAS No.

648901-56-8

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

(2S)-N-propylpiperidine-2-carboxamide

InChI

InChI=1S/C9H18N2O/c1-2-6-11-9(12)8-5-3-4-7-10-8/h8,10H,2-7H2,1H3,(H,11,12)/t8-/m0/s1

InChI Key

CUDKXVVKOCEJEY-QMMMGPOBSA-N

Isomeric SMILES

CCCNC(=O)[C@@H]1CCCCN1

Canonical SMILES

CCCNC(=O)C1CCCCN1

Origin of Product

United States

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